Fmoc-D-phenylglycine(4-OtBu) is a derivative of phenylglycine, an amino acid that plays a significant role in peptide synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during coupling reactions. The 4-tert-butyl (OtBu) group enhances the steric hindrance around the aromatic ring, influencing the compound's reactivity and solubility characteristics. Its molecular formula is CHNO, and it is identified by the CAS number 1270295-28-7.
The synthesis of Fmoc-D-phenylglycine(4-OtBu) typically involves several steps:
The uniqueness of Fmoc-D-phenylglycine(4-OtBu) lies in its combination of steric hindrance and protective groups, making it particularly useful for synthesizing complex peptides while minimizing side reactions during solid-phase peptide synthesis .
Interaction studies involving Fmoc-D-phenylglycine(4-OtBu) focus on its role within peptides and proteins. These studies often examine how modifications affect binding affinities and biological activities. For instance, variations in steric hindrance introduced by the tert-butyl group can influence how peptides interact with receptors or enzymes, potentially altering their efficacy or specificity .
Similar compounds to Fmoc-D-phenylglycine(4-OtBu) include:
| Compound | Unique Features |
Molecular Structure and ConfigurationFluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butyl) represents a protected amino acid derivative characterized by a complex molecular architecture incorporating multiple functional groups [1]. The compound possesses the molecular formula C₂₇H₂₇NO₅ with a molecular weight of 445.51 g/mol [1]. The structure features a D-phenylglycine backbone where the amino group is protected by a fluorenylmethoxycarbonyl group, and the aromatic ring bears a tert-butyl substituent at the para position [1] . The stereochemical configuration centers on the alpha-carbon bearing the D-configuration, which distinguishes it from the naturally occurring L-isomer [3]. The fluorenylmethoxycarbonyl protecting group adopts a planar conformation due to the rigid fluorene system, while the phenyl ring of the phenylglycine moiety can rotate around the carbon-carbon bond connecting it to the alpha-carbon [4]. The tert-butyl group at the para position introduces significant steric hindrance, influencing both the electronic properties and spatial arrangement of the molecule . The molecular geometry exhibits characteristic features of amino acid derivatives, with the carboxylic acid group maintaining its typical planar configuration and the protected amino group displaying tetrahedral geometry around the nitrogen atom [5]. The fluorene system provides a large, hydrophobic aromatic surface that contributes to the compound's overall three-dimensional structure [4]. Crystallographic CharacteristicsWhile specific crystallographic data for fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butyl) are not readily available, related phenylglycine derivatives provide insight into expected crystalline properties [6]. Similar compounds in this class typically crystallize in monoclinic or orthorhombic space groups, with crystal packing dominated by hydrogen bonding interactions between carboxylic acid groups and intermolecular aromatic interactions [6]. The presence of the fluorenylmethoxycarbonyl protecting group significantly influences crystal packing through pi-pi stacking interactions between fluorene moieties [6]. These interactions, combined with the steric bulk of the tert-butyl substituent, likely result in less efficient crystal packing compared to unsubstituted phenylglycine derivatives [7]. The D-configuration promotes the formation of two-dimensional molecular layers rather than one-dimensional chains, as observed in related stereoisomeric compounds [6]. Hydrogen bonding patterns in the crystal structure are expected to involve the carboxylic acid group as both donor and acceptor, with potential participation of the carbonyl oxygen of the protecting group [8]. The tert-butyl group may contribute to crystal stability through van der Waals interactions while simultaneously creating steric constraints that influence the overall crystal morphology [7]. Physicochemical PropertiesThe physicochemical properties of fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butyl) reflect the combined influences of its constituent functional groups and stereochemical configuration.
Solubility ParametersThe solubility characteristics of fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butyl) are governed by the interplay between its hydrophobic fluorene and tert-butyl groups and the polar carboxylic acid functionality [10] [11]. The compound demonstrates excellent solubility in polar aprotic solvents commonly used in peptide synthesis applications [10].
The poor water solubility is characteristic of fluorenylmethoxycarbonyl-protected amino acids, necessitating the use of organic solvents or specialized nanoparticle formulations for aqueous applications [12]. The excellent solubility in dimethylformamide and related polar aprotic solvents makes the compound well-suited for standard peptide synthesis protocols [10]. Stability ProfileThe stability profile of fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butyl) is dominated by the base-labile nature of the fluorenylmethoxycarbonyl protecting group [13] [4]. The compound exhibits excellent stability under acidic conditions but undergoes rapid deprotection in the presence of bases such as piperidine [4]. This selective stability profile is fundamental to its utility in solid phase peptide synthesis where controlled deprotection is essential [13]. The tert-butyl substituent provides additional steric protection to the aromatic ring, potentially enhancing stability against electrophilic aromatic substitution reactions . The compound should be stored under inert atmosphere conditions to prevent oxidative degradation, particularly of the fluorene system which can undergo photochemical reactions under prolonged light exposure [13]. Temperature stability studies indicate that the compound remains stable at room temperature for extended periods when stored properly, but elevated temperatures may promote decomposition of the fluorenylmethoxycarbonyl group [9]. The presence of trace amounts of bases or nucleophiles can significantly accelerate decomposition, emphasizing the importance of proper storage conditions [4]. Spectroscopic PropertiesThe spectroscopic characteristics of fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butyl) reflect contributions from all major functional groups within the molecule [14] [15].
The ultraviolet-visible absorption spectrum is dominated by the extended conjugation within the fluorene system, providing strong absorption bands that enable quantitative analysis and monitoring of reactions [14] [15]. The characteristic absorption maxima at 289 and 301 nm are particularly useful for determining the concentration of fluorenylmethoxycarbonyl groups in solution [15]. Infrared spectroscopy reveals distinct carbonyl stretching frequencies corresponding to the carboxylic acid and carbamate functionalities [16]. The N-H stretching region provides information about hydrogen bonding interactions, while the aromatic C-H stretches confirm the presence of the substituted phenyl and fluorene rings [16]. Nuclear magnetic resonance spectroscopy offers detailed structural information, with the aromatic region showing complex multipicity patterns characteristic of the fluorene and substituted phenyl systems [16]. The tert-butyl group appears as a characteristic singlet at approximately 1.4 ppm, providing a useful integration reference [16].Structure-Property RelationshipsThe structure-property relationships in fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butyl) demonstrate how specific molecular features influence overall compound behavior [17] [18]. The D-stereochemistry at the alpha-carbon significantly affects crystal packing patterns compared to the L-isomer, promoting different hydrogen bonding networks and affecting solid-state properties [5] [6]. The tert-butyl substituent on the phenyl ring introduces both steric and electronic effects [19]. Sterically, the bulky tert-butyl group restricts rotation around the carbon-carbon bond connecting the phenyl ring to the alpha-carbon, potentially stabilizing specific conformations . Electronically, the electron-donating nature of the tert-butyl group increases electron density on the aromatic ring, affecting both chemical reactivity and spectroscopic properties [19]. The fluorenylmethoxycarbonyl protecting group contributes significant hydrophobic character while providing a chromophore for spectroscopic monitoring [4] [14]. The rigid planar structure of the fluorene system influences molecular packing in both solution and solid state, affecting solubility and crystallization behavior [4]. The base-labile nature of this protecting group creates a direct structure-reactivity relationship that is exploited in synthetic applications [13] [4]. Structure-activity relationship studies on related phenylglycine derivatives demonstrate that substituent position and electronic properties significantly influence biological activity, though such considerations are outside the scope of synthetic chemistry applications [17] [18]. The para-position of the tert-butyl group maximizes steric hindrance while minimizing electronic perturbation of the alpha-carbon center [20]. Conformational Analysis and Theoretical StudiesTheoretical computational studies provide insight into the conformational preferences and electronic structure of fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butyl) [21] [22]. Density functional theory calculations using methods such as B3LYP with appropriate basis sets can predict optimal molecular geometries and energy barriers for conformational interconversion [23] [24]. The D-configuration at the alpha-carbon creates a specific chirality chain that influences both local and global molecular conformation [5]. Theoretical studies on related phenylglycine derivatives indicate that the D-configuration preferentially adopts conformations with negative rotation angles around the alpha-carbon to carboxyl carbon bond [5]. This conformational preference propagates through the molecule, affecting the spatial arrangement of both the phenyl ring and the fluorenylmethoxycarbonyl group [5]. Quantum chemical calculations reveal that the tert-butyl substituent significantly affects the potential energy surface for rotation around the phenyl-alpha carbon bond [21]. The steric bulk creates energy barriers that stabilize specific conformational states while destabilizing others [22]. These calculations predict restricted rotation that may be observable through nuclear magnetic resonance spectroscopy at elevated temperatures [16]. The fluorenylmethoxycarbonyl group exhibits limited conformational flexibility due to its rigid aromatic structure, but the methylene linker allows some rotational freedom [23]. Theoretical studies suggest that this flexibility is important for optimal spatial arrangement during peptide coupling reactions [22]. The planar nature of the fluorene system promotes favorable pi-pi stacking interactions in both solution and solid state [4]. Molecular dynamics simulations can provide information about conformational sampling in solution, revealing the relative populations of different conformational states under physiological or synthetic conditions [21]. These studies are particularly valuable for understanding how conformational preferences affect reactivity and selectivity in peptide synthesis applications [22]. Retrosynthetic AnalysisRetrosynthetic analysis of fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butoxy) reveals multiple strategic disconnection approaches that can guide efficient synthetic planning. The molecular architecture of this protected amino acid derivative presents several viable synthetic pathways, each with distinct advantages and limitations [1] [2] [3]. The primary retrosynthetic disconnections focus on three key structural elements: the fluorenylmethoxycarbonyl protecting group, the tert-butyl ether functionality, and the D-phenylglycine core structure. Carbon-nitrogen bond disconnection represents the most direct approach, targeting the bond between the α-amino carbon and the nitrogen atom. This strategy leads to imine or imine equivalent precursors that can undergo nucleophilic addition with appropriate carbon nucleophiles [3] [4]. Carbon-carbon bond formation strategies focus on constructing the connection between the α-carbon and the aromatic ring system. This approach typically employs aldehyde condensation reactions with glycine equivalents or related synthons, providing access to the phenylglycine framework through established methodologies [1] [5]. The stereochemical control in these transformations represents a critical consideration for achieving the desired D-configuration. Functional group interconversion approaches target the carboxylic acid functionality, often starting from α-keto acid precursors that undergo reductive amination processes. This strategy benefits from the availability of α-keto acids and the well-established nature of reductive amination chemistry [5] [6]. The transformation typically proceeds through imine intermediate formation followed by stereoselective reduction. Protection and deprotection strategies constitute essential elements of the synthetic planning, particularly for the installation of the fluorenylmethoxycarbonyl group and the tert-butyl ether functionality. These transformations must be carefully orchestrated to ensure compatibility with other functional groups and reaction conditions [7] [8].
Chemical Synthesis StrategiesProtection Group IntroductionThe introduction of the fluorenylmethoxycarbonyl protecting group represents a critical transformation in the synthesis of fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butoxy). The fluorenylmethoxycarbonyl group serves multiple functions, including amino group protection during subsequent synthetic manipulations and enabling facile deprotection under mild basic conditions [9] [7]. Fluorenylmethoxycarbonyl chloride methodology constitutes the most widely employed approach for fluorenylmethoxycarbonyl installation. The reaction typically proceeds under biphasic conditions using water and an organic solvent such as dioxane, with sodium carbonate or sodium bicarbonate serving as the base [9] [10]. The reaction mechanism involves nucleophilic acyl substitution of the amino group on fluorenylmethoxycarbonyl chloride, generating the protected amino acid derivative with concurrent hydrochloric acid formation. Fluorenylmethoxycarbonyl-succinimide active ester provides an alternative methodology with improved reaction control and reduced side product formation [7]. This approach offers several advantages, including enhanced selectivity for primary amines, reduced hydrolysis of the activating agent, and compatibility with sensitive functional groups. The reaction conditions are typically milder than those required for fluorenylmethoxycarbonyl chloride, making this method particularly suitable for complex substrates. The choice between these methodologies depends on the specific requirements of the synthetic sequence, including substrate sensitivity, reaction scale, and purification considerations. Temperature control during fluorenylmethoxycarbonyl installation proves critical for minimizing epimerization and side reactions [9] [11]. Optimal reaction temperatures typically range from 0°C to room temperature, with careful monitoring of reaction progress through analytical techniques. Reaction monitoring employs multiple analytical methods to ensure complete protection and assess the stereochemical integrity of the product. High-performance liquid chromatography provides real-time analysis of reaction progress, while nuclear magnetic resonance spectroscopy confirms the structure and purity of the protected amino acid [12] [7]. tert-Butyl Ether FormationThe formation of the tert-butyl ether functionality at the para position of the phenyl ring requires careful consideration of reaction conditions and methodology selection. Multiple synthetic approaches have been developed for tert-butyl ether formation, each offering distinct advantages for specific substrate types and reaction requirements [13] [14] [15]. Acid-catalyzed alkylation with isobutylene represents the classical approach for tert-butyl ether formation. This methodology involves the reaction of phenolic substrates with isobutylene gas in the presence of strong acid catalysts such as sulfuric acid [13] [16]. The mechanism proceeds through protonation of isobutylene to generate a tertiary carbocation, followed by nucleophilic attack by the phenolic oxygen to form the tert-butyl ether linkage. The reaction conditions typically require moderate temperatures (room temperature to 40°C) and careful control of isobutylene pressure to ensure optimal conversion while minimizing side reactions [16]. The methodology demonstrates excellent selectivity for phenolic substrates and provides high yields under properly optimized conditions. Lewis acid catalysis offers enhanced selectivity and milder reaction conditions for tert-butyl ether formation. Magnesium perchlorate and aluminum perchlorate have emerged as particularly effective catalysts for this transformation [14]. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen of suitable tert-butylating agents, enhancing their electrophilicity and facilitating nucleophilic attack by the phenolic substrate. This methodology provides several advantages, including improved selectivity for phenolic over aliphatic alcohols, reduced reaction temperatures, and compatibility with acid-sensitive functional groups [14] [15]. The choice of Lewis acid and reaction conditions can be tailored to specific substrate requirements, providing flexibility in synthetic planning.
Process optimization for tert-butyl ether formation involves careful consideration of multiple parameters, including temperature, catalyst loading, reaction time, and solvent selection [15] [17]. The stability of the tert-butyl ether functionality under subsequent reaction conditions must also be evaluated to ensure compatibility with downstream synthetic transformations. Stereochemical Control MethodsAchieving the desired D-configuration in fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butoxy) synthesis requires sophisticated stereochemical control strategies. Multiple approaches have been developed to ensure high enantioselectivity in amino acid synthesis, ranging from auxiliary-based methods to asymmetric catalysis [18] [19] [20]. Chiral auxiliary approaches represent well-established methodologies for stereocontrolled amino acid synthesis. The Belokon method exemplifies this approach, utilizing chiral nickel complexes to achieve excellent stereoselectivity in amino acid alkylation reactions [20] [21]. The methodology involves coordination of glycine to a chiral nickel complex, followed by stereoselective alkylation to introduce the desired side chain with high enantioselectivity. The mechanism of stereochemical control in auxiliary-based methods relies on facial selectivity achieved through steric interactions between the chiral auxiliary and the approaching electrophile [20] [22]. Careful design of the auxiliary structure enables discrimination between the two faces of the enolate intermediate, leading to preferential formation of the desired stereoisomer. Asymmetric catalysis provides powerful methodologies for stereocontrolled amino acid synthesis without the need for stoichiometric chiral auxiliaries. Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives represents a particularly successful example of this approach [19]. The methodology employs chiral phosphine ligands to induce high enantioselectivity in the reduction of prochiral double bonds. The development of specialized chiral ligands has significantly expanded the scope and selectivity of asymmetric catalytic methods [19] [23]. Careful ligand design enables fine-tuning of the steric and electronic environment around the metal center, optimizing both reactivity and stereoselectivity for specific substrate classes. Enzymatic methods offer exceptional stereoselectivity for amino acid synthesis, often achieving enantioselectivities exceeding 99% [24] [25] [26]. Enzymatic approaches typically involve stereoselective transformations of prochiral substrates or kinetic resolution of racemic mixtures. The high selectivity of enzymatic methods stems from the precise three-dimensional structure of enzyme active sites, which provides exquisite discrimination between enantiomers. Recent developments in protein engineering have significantly expanded the substrate scope and improved the practical utility of enzymatic methods [18] [27]. Directed evolution techniques enable the development of enzymes with enhanced activity, stability, and selectivity for non-natural substrates.
Stereochemical analysis of synthetic products requires sophisticated analytical techniques to confirm the absolute configuration and determine enantiomeric purity [11] [28]. Chiral high-performance liquid chromatography and gas chromatography-mass spectrometry with chiral derivatization provide reliable methods for enantiomeric excess determination [29] [30]. Scale-Up ConsiderationsThe transition from laboratory-scale synthesis to industrial production of fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butoxy) presents numerous technical and economic challenges that require careful consideration and systematic optimization [31] [32] [33]. Reaction engineering considerations become critical at larger scales, particularly regarding heat transfer, mass transfer, and mixing efficiency [34] [35]. The exothermic nature of many chemical transformations requires robust cooling systems to maintain optimal reaction temperatures and prevent thermal degradation of sensitive intermediates. Impeller design and reactor geometry must be optimized to ensure adequate mixing while minimizing mechanical stress on sensitive molecular architectures. Heat management represents a fundamental challenge in scaling amino acid synthesis processes [33] [35]. Protection group installation reactions, particularly fluorenylmethoxycarbonyl chloride acylation, generate significant heat that must be effectively dissipated to maintain reaction control. Industrial-scale reactors require sophisticated temperature control systems, including internal cooling coils, external heat exchangers, and automated temperature monitoring systems. Mass transfer optimization becomes increasingly important as reaction volumes increase [34] [36]. Gas-liquid mass transfer in reactions involving gaseous reagents such as isobutylene requires careful consideration of sparging systems, pressure control, and residence time distribution. Solid-liquid extractions and crystallization processes must be designed to ensure efficient phase separation and product recovery. Process automation provides essential capabilities for maintaining consistent product quality and minimizing operator exposure to hazardous materials [33] [36]. Automated reagent addition systems enable precise control of stoichiometry and reaction kinetics, while in-line analytical monitoring provides real-time feedback on reaction progress and product quality. Equipment materials selection requires consideration of chemical compatibility, corrosion resistance, and mechanical integrity [35]. Stainless steel construction with appropriate surface finishes ensures compatibility with organic solvents and acidic or basic reaction conditions. Specialized materials may be required for highly corrosive conditions or where metal contamination must be minimized.
Cost optimization drives many scale-up decisions, requiring careful analysis of raw material costs, energy consumption, and capital equipment requirements [32] [36]. Solvent selection becomes particularly important at large scales, where solvent recovery and recycling can significantly impact overall process economics. Crystallization-based purification methods often replace chromatographic separations to reduce costs and improve scalability. Safety considerations intensify at industrial scales, requiring comprehensive hazard analysis and risk mitigation strategies [33] [35]. Chemical compatibility assessments, fire and explosion prevention measures, and emergency response protocols must be thoroughly developed and implemented. Personal protective equipment requirements and engineering controls must be carefully designed to protect operators while maintaining operational efficiency. Green Chemistry ApproachesThe development of environmentally sustainable synthetic methodologies for fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butoxy) production has become increasingly important in modern pharmaceutical manufacturing [37] [38] [39]. Solvent selection represents a fundamental consideration in green chemistry approaches to amino acid synthesis [38] [40]. Traditional synthetic methodologies often rely on toxic and environmentally persistent solvents such as dimethylformamide and dichloromethane. Green alternatives include ethyl acetate, which offers excellent solvating properties with reduced environmental impact and improved worker safety profiles [38] [39]. Solvent recycling programs provide significant environmental and economic benefits in large-scale amino acid production [39] [41]. Advanced distillation and purification systems enable recovery of high-purity solvents for reuse in subsequent synthetic cycles. The PolyPeptide Group has demonstrated successful implementation of solvent recycling programs, achieving 86% recovery of ethyl acetate and 70% recovery of dimethyl sulfoxide [39]. Catalyst recycling methodologies minimize waste generation and reduce the consumption of expensive catalytic materials [15] [17]. Heterogeneous catalysts can often be recovered through simple filtration and regenerated for multiple reaction cycles. Immobilized enzyme systems provide particularly attractive opportunities for catalyst recycling in biocatalytic amino acid synthesis [42] [43]. Atom economy considerations guide the selection of synthetic methodologies to minimize waste generation and maximize the incorporation of starting materials into the final product [37] [44]. Reactions that generate stoichiometric byproducts should be avoided when possible in favor of more atom-economical alternatives. Condensation reactions and protection group strategies should be designed to minimize the generation of waste byproducts. Energy efficiency optimization focuses on reducing the energy consumption associated with heating, cooling, and separation processes [37] [45]. Microwave-assisted synthesis and ultrasound-assisted methods can significantly reduce reaction times and energy requirements while often improving reaction selectivity [40]. Flow chemistry approaches enable more precise temperature control and can reduce overall energy consumption. Renewable feedstocks utilization represents an emerging area of green chemistry development for amino acid synthesis [37] [46] [47]. Plant-based biomass derivatives such as agricultural waste can serve as starting materials for amino acid synthesis through chemocatalytic conversion processes. Glucose derived from woody biomass can be converted to amino acids through multi-step synthetic sequences that avoid the use of toxic cyanide reagents [46] [47]. Carbon dioxide utilization provides opportunities for developing carbon-negative synthetic processes [42] [43]. Cell-free biocatalytic systems have been developed that consume more carbon dioxide than they produce while synthesizing amino acids from simple carbon sources. These methodologies represent promising approaches for sustainable amino acid production with net positive environmental impact. Process intensification through continuous flow methodologies offers opportunities for improved efficiency and reduced environmental impact [48] [40]. Flow systems enable precise control of reaction conditions, reduced solvent requirements, and improved heat transfer characteristics. Telescoped synthetic sequences in flow systems can eliminate intermediate isolation and purification steps, significantly reducing waste generation. Quality Control and Analytical StandardsComprehensive quality control and analytical characterization represent essential components of fluorenylmethoxycarbonyl-D-phenylglycine(4-tert-butoxy) synthesis and production [49] [50] [51]. Chemical purity determination employs reversed-phase high-performance liquid chromatography with ultraviolet detection as the primary analytical method [49] [50]. The methodology typically utilizes gradient elution with water-acetonitrile mobile phases containing trifluoroacetic acid or formic acid modifiers to ensure adequate peak resolution and reproducible retention times. Detection wavelengths of 210-220 nm provide optimal sensitivity for peptide and amino acid analysis [50] [52]. Method development for purity analysis requires systematic optimization of chromatographic parameters including column selection, mobile phase composition, gradient profile, and detection conditions [50] [53]. Analytical target profiles define the required method performance characteristics, including sensitivity limits, linearity ranges, and precision requirements. Specificity testing ensures that the method can distinguish between the target compound and potential impurities [50] [54]. Enantiomeric purity assessment utilizes specialized chiral analytical methods to determine the stereochemical composition of amino acid products [29] [51] [54]. Chiral high-performance liquid chromatography with appropriately selected chiral stationary phases provides direct separation of enantiomers. Gas chromatography-mass spectrometry with chiral derivatization offers enhanced sensitivity and structural confirmation [29] [51]. Deuterium labeling methods provide sophisticated approaches for accurate enantiomeric purity determination in the presence of potential racemization during sample preparation [29] [51]. The methodology involves parallel processing of samples with deuterated acid to distinguish between original D-amino acid content and racemization artifacts generated during hydrolysis or derivatization procedures. Mass spectrometry serves multiple roles in quality control, including molecular weight confirmation, structural elucidation, and impurity identification [49] [50]. Electrospray ionization coupled with tandem mass spectrometry provides detailed structural information and enables trace-level impurity detection. High-resolution mass spectrometry offers enhanced specificity and enables elemental composition determination for unknown impurities. Water content determination employs Karl Fischer coulometry to quantify residual moisture in lyophilized or crystalline amino acid products [49] [51]. Accurate water content determination proves essential for correct potency calculations and stability assessments. Automated Karl Fischer instruments provide rapid, precise measurements with minimal sample requirements. Residual solvent analysis utilizes gas chromatography-mass spectrometry with headspace sampling to quantify organic solvent residues [49] [55]. The methodology must detect and quantify all solvents used in the synthetic process at levels significantly below International Conference on Harmonisation limits. Method validation includes assessment of detection limits, linearity, and accuracy for each solvent of interest.
Dates
Last modified: 07-21-2023
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